1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-2-oxo-3H-indole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-9-3-2-7(6-12)4-8(9)5-10(11)13/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMNJRZDZIPZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933728-55-3 | |
| Record name | 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nitrating agents under acidic or basic conditions.
Major Products:
Oxidation: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid.
Reduction: 1-Methyl-2-hydroxy-2,3-dihydro-1H-indole-5-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde is used in diverse scientific research applications. These applications span chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block for synthesizing more complex molecules.
- It is employed as a reagent in organic synthesis.
Biology
- It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors. These derivatives are known to interact with their targets in a way that modulates the target’s function, leading to observed biological activities. The molecular and cellular effects of this compound depend on the specific biological activity. For example, if the compound exhibits antiviral activity, its action could inhibit viral replication.
Medicine
- It is investigated for potential therapeutic applications, particularly in developing new drugs targeting various diseases.
Industry
- It is utilized in the production of dyes, pigments, and other industrial chemicals.
Chemical Reactions
This compound undergoes various chemical reactions.
Types of Reactions
- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. The major product of this reaction is 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid.
- Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride. The major product of this reaction is 1-Methyl-2-hydroxy-2,3-dihydro-1H-indole-5-carbaldehyde.
- Substitution: It can undergo substitution reactions with halogens, alkylating agents, and nitrating agents under acidic or basic conditions. The products of these reactions are various substituted indole derivatives, depending on the reagents used.
Common Reagents and Conditions
- Oxidation: Potassium permanganate and chromium trioxide.
- Reduction: Sodium borohydride and lithium aluminum hydride.
- Substitution: Halogens, alkylating agents, and nitrating agents under acidic or basic conditions.
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves reacting phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring. Industrial production may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Related Compounds and Research
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways
Biological Activity
1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This compound's unique structure, featuring a methyl group, an oxo group, and a carbaldehyde group attached to the indole ring, contributes to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Indole derivatives are known to bind with high affinity to multiple receptors, modulating their functions and leading to various biological effects. The following mechanisms have been identified:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
- Antiviral Activity : It has been suggested that 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde could inhibit viral replication, potentially making it a candidate for antiviral therapies.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting that this compound may induce apoptosis or inhibit tumor growth through multiple pathways .
Biological Activities
The compound exhibits a range of biological activities as summarized below:
| Activity | Description |
|---|---|
| Antimicrobial | Demonstrated inhibitory effects against bacteria such as S. aureus and E. coli. |
| Antiviral | Potential to inhibit viral replication in certain models. |
| Anticancer | Induces apoptosis in cancer cell lines and shows promise in reducing tumor size. |
| Neuroprotective | Potential modulation of neurotransmitter systems may offer protective effects on neurons. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study assessed the cytotoxicity of indole derivatives against MCF-7 breast cancer cells. The results indicated that compounds similar to 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde exhibited significant cytotoxicity compared to control groups .
- Antimicrobial Properties : Research demonstrated that this compound showed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria when tested using standard diffusion methods .
- Neuroprotective Effects : Investigations into the neuroprotective potential revealed that the compound could modulate pathways associated with neurodegenerative diseases, indicating its possible use in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic Acid Methyl Ester (CAS 1369134-14-4)
1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde (CAS 60082-02-2)
- Molecular Formula: C₁₀H₁₁NO (vs. C₉H₇NO₂).
Substituent Effects on Physicochemical Properties
Methyl vs. Halogen Substituents
- 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 166883-20-1) introduces a sulfonyl chloride group, significantly increasing molecular weight (299.76 g/mol) and reactivity toward nucleophilic substitution.
- 5-Chloro-3-methyl-1H-indole (CAS 71095-42-6) demonstrates how halogenation at the 5-position enhances lipophilicity, a critical factor in blood-brain barrier penetration.
Methoxy Substitutions
- 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde (CAS 69026-39-7) features a methoxy group at the 5-position, which increases solubility in polar solvents compared to the target compound.
Spectral and Analytical Data Comparison
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O at ~1722 cm⁻¹ and C=O of aldehyde at ~1700 cm⁻¹) differ from esters (e.g., 3k: 1722 cm⁻¹ for benzoate ester).
- NMR : The aldehyde proton in this compound appears as a singlet near δ 9.8–10.0 ppm, distinct from the ester carbonyl signals (δ 165–175 ppm in ¹³C NMR).
Q & A
Q. Table 1. Key Crystallographic Parameters for Indole Derivatives
| Parameter | Value/Description | Reference |
|---|---|---|
| Space Group | P2₁/c (common for small indole derivatives) | |
| Refinement Software | SHELXL (v2018/3) | |
| R-factor Threshold | <0.05 for high-resolution data |
Q. Table 2. Reaction Optimization for Condensation
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid | Maximizes rate |
| Temperature | Reflux (~118°C) | Prevents stalling |
| Catalyst | Sodium acetate (2.0 equiv) | Balances pH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
